Isoforsythiaside
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Overview
Description
Isoforsythiaside is a phenylethanoid glycoside isolated from the dried fruit of Forsythia suspensa. This compound is known for its antioxidant and neuroprotective properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoforsythiaside can be synthesized through the extraction of Forsythia suspensa. The process involves the use of solvents such as ethanol or methanol to extract the compound from the dried fruit. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The dried fruit of Forsythia suspensa is subjected to solvent extraction, followed by filtration and concentration. The concentrated extract is then purified using high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Isoforsythiaside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the use of nucleophiles or electrophiles to replace specific functional groups in the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities .
Scientific Research Applications
Isoforsythiaside has a wide range of scientific research applications, including:
Mechanism of Action
Isoforsythiaside exerts its effects through several molecular targets and pathways:
Antioxidant Activity: this compound reduces the levels of reactive oxygen species (ROS) in cells, thereby protecting them from oxidative damage.
Anti-apoptotic Effects: this compound increases the expression of anti-apoptotic proteins and decreases the expression of pro-apoptotic proteins in neuronal cells.
Comparison with Similar Compounds
Isoforsythiaside is unique among phenylethanoid glycosides due to its potent antioxidant and neuroprotective properties. Similar compounds include:
Forsythiaside A: Another phenylethanoid glycoside isolated from Forsythia suspensa, known for its antiviral and anti-inflammatory properties.
Phillygenin: A lignan glycoside with antioxidant and anti-inflammatory effects.
Calceolarioside A: A phenylethanoid glycoside with similar antioxidant properties.
This compound stands out due to its specific neuroprotective effects and its ability to modulate mitochondrial function and apoptosis pathways .
Properties
IUPAC Name |
[2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBWXABVALDGQ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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